Advanced SARS-CoV-2 Inhibitor 6e
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Overview
Description
Compound 6e, identified by the PubMed ID 32747425, is a synthetic organic compound known for its potent inhibitory activity against the 3C-like protease (3CLpro) of coronaviruses such as Middle East respiratory syndrome coronavirus, severe acute respiratory syndrome coronavirus, and severe acute respiratory syndrome coronavirus 2 . This compound has shown significant antiviral activity, making it a promising candidate for further development as an antiviral drug .
Preparation Methods
The synthesis of compound 6e involves a series of chemical reactions, starting with the preparation of the core structure followed by the introduction of various functional groups. The synthetic route typically includes steps such as amide bond formation, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product . Industrial production methods would likely involve scaling up these reactions using continuous flow reactors and optimizing the conditions to maximize yield and purity .
Chemical Reactions Analysis
Compound 6e undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Compound 6e has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the mechanisms of various chemical reactions and for developing new synthetic methodologies.
Biology: It is used to study the biological activity of 3C-like protease inhibitors and their effects on viral replication.
Medicine: It is being investigated as a potential antiviral drug for the treatment of coronavirus infections, including Middle East respiratory syndrome, severe acute respiratory syndrome, and coronavirus disease 2019.
Mechanism of Action
The mechanism of action of compound 6e involves the inhibition of the 3C-like protease (3CLpro) of coronaviruses. This protease is essential for viral replication, and its inhibition prevents the virus from replicating and spreading. Compound 6e binds to the active site of the protease, blocking its activity and thereby inhibiting viral replication . The molecular targets and pathways involved include the viral RNA replicase gene and the protease’s active site .
Comparison with Similar Compounds
Compound 6e is unique in its potent inhibitory activity against the 3C-like protease of coronaviruses. Similar compounds include other 3CLpro inhibitors such as compound 6j, which has shown high activity against Middle East respiratory syndrome coronavirus . compound 6e stands out due to its high activity against severe acute respiratory syndrome coronavirus 2, making it a particularly promising candidate for the treatment of coronavirus disease 2019 .
Properties
Molecular Formula |
C24H41N3O5 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(4-butylcyclohexyl) N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]pentan-2-yl]carbamate |
InChI |
InChI=1S/C24H41N3O5/c1-4-5-6-17-7-9-20(10-8-17)32-24(31)27-21(13-16(2)3)23(30)26-19(15-28)14-18-11-12-25-22(18)29/h15-21H,4-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,31)/t17?,18-,19-,20?,21-/m0/s1 |
InChI Key |
FOLCUFKJHSQMEL-BIXPGCQOSA-N |
Isomeric SMILES |
CCCCC1CCC(CC1)OC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C[C@@H]2CCNC2=O)C=O |
Canonical SMILES |
CCCCC1CCC(CC1)OC(=O)NC(CC(C)C)C(=O)NC(CC2CCNC2=O)C=O |
Origin of Product |
United States |
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